2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide
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Description
2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications
Repaglinide Analogues
- Development of Hypoglycemic Agents: Research on hypoglycemic benzoic acid derivatives, including a series related to repaglinide, revealed that replacing the 2-methoxy group in meglitinide led to significant activity in controlling blood sugar levels. These compounds showed potential for treating type 2 diabetes (Grell et al., 1998).
Imaging and Diagnostic Applications
- PET Imaging of Sigma-2 Receptor Status: Benzamide analogs, including those with fluorine-containing structures, have been synthesized and evaluated for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors (Tu et al., 2007).
- Alzheimer's Disease Imaging: A benzamide derivative was used with PET for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This approach showed promise in assessing disease progression and aiding diagnosis (Kepe et al., 2006).
Chemical Synthesis and Modification
- Fluoroamine Synthesis: N-benzyl cyclic sulfamidates, which include benzamide structures, were used to synthesize fluoroamines. This process was important for producing specific fluoroamine derivatives on a large scale (Posakony & Tewson, 2002).
- Synthesis of Radiolabeled Compounds: Benzamide derivatives have been synthesized and radioiodinated for use in studies involving 5HT2-receptors. These compounds are important in the development of tracers for γ-emission tomography (Mertens et al., 1994).
Neurological and Psychiatric Research
- GlyT-2 Transporter Imaging: A novel benzamide analog was synthesized for PET radioligand use in assessing the GlyT-2 transporter, significant in understanding neurochemical pathways (Tian et al., 2006).
Properties
IUPAC Name |
2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-15-6-5-8-17(12-15)25-22(26)19-13-18(10-11-20(19)23)30(27,28)24-14-16-7-3-4-9-21(16)29-2/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJKPFFYPVQWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.